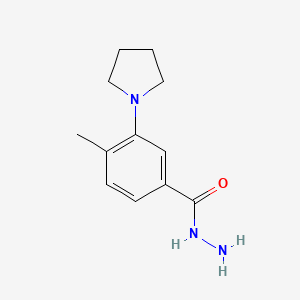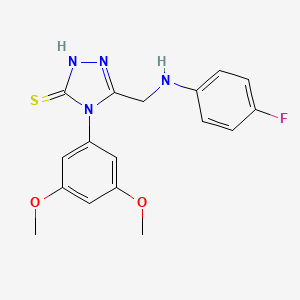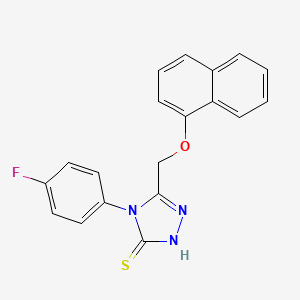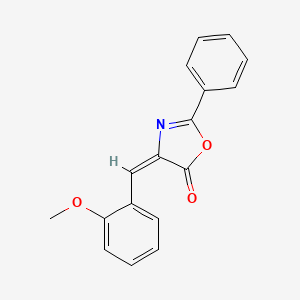
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a benzylidene and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide. The reaction mixture is refluxed for several hours, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce benzyl-substituted compounds.
Scientific Research Applications
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide
- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
- 2-methoxybenzylidenepyruvate
- 2-methoxycinnamyllidenepyruvate
Uniqueness
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its oxazole ring system, combined with the methoxybenzylidene and phenyl groups, provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4E)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11+ |
InChI Key |
OBHPEUUKGHZAJJ-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


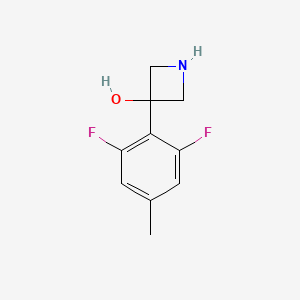
![1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride](/img/structure/B11765590.png)
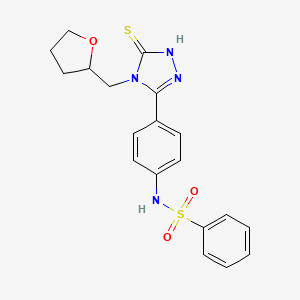
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
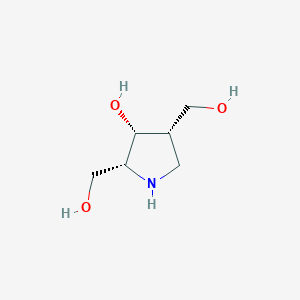

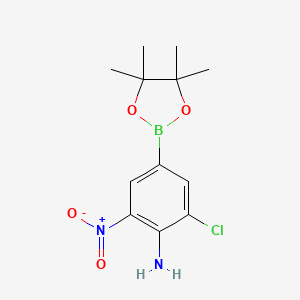
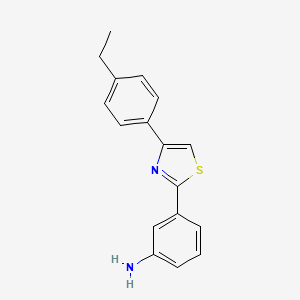
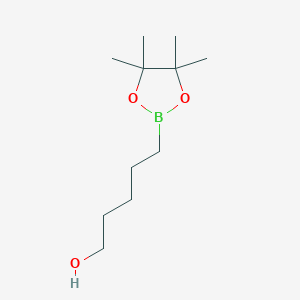
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
